molecular formula C19H16O3 B123574 Methyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 128272-36-6

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No. B123574
M. Wt: 292.3 g/mol
InChI Key: LLKKPBJYOHZIFI-UHFFFAOYSA-N
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Description

“Methyl 6-(4-methoxyphenyl)-2-naphthoate” is a chemical compound. However, there is limited information available specifically about this compound. It appears to be related to other compounds used in pharmaceutical research12. For instance, 4-Methoxyphenol, a related compound, is used in the preparation of semiconductors, nanosheets, and nanocrystals2.



Synthesis Analysis

The synthesis of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not explicitly detailed in the available resources. However, related compounds have been synthesized using various methods3. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.



Molecular Structure Analysis

The molecular structure of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” is not directly available. However, related compounds have been studied. For example, the structure of 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2) was established by single crystal X-ray diffraction4.



Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not detailed in the available resources. However, related compounds have been studied for their chemiluminescence properties5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, a related compound, 4-Methoxyphenol, has a melting point of 55 - 57 °C7.


Scientific Research Applications

Liquid Crystalline Properties

Research has been conducted on mesogenic homologous series involving 2,6-disubstituted naphthalene ring systems, highlighting the synthesis and characterization of novel liquid crystalline compounds containing 2,6-disubstituted naphthalene and their mesomorphic properties (Thaker et al., 2012).

Intermediate in Pharmaceutical Synthesis

Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives have been noted as important intermediates in the preparation of non-steroidal anti-inflammatory agents, such as nabumetone and naproxen. This highlights its role in the pharmaceutical industry (Xu & He, 2010).

Radiopharmaceuticals

The compound has been synthesized in a carbon-14 labelled form for the treatment of disorders of keratinization, indicating its potential use in radiopharmaceuticals (Pilgrim et al., 1991).

Catalysis and Organic Synthesis

Studies have shown the use of derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate in catalytic processes, specifically in the methylation of 2-naphthol, which is significant in organic synthesis (Yadav & Salunke, 2013).

Novel Heterocyclic Systems

Research into the formation of new heterocyclic systems from aminonaphthyridinones includes derivatives of Methyl 6-(4-methoxyphenyl)-2-naphthoate, expanding the understanding of complex organic compounds (Deady & Devine, 2006).

Chemical Modification and Derivatives

The compound has been studied for its potential in creating derivatives that improve water solubility and enhance cytotoxicity, indicating its versatility in chemical modifications for therapeutic applications (林昭蓉, 2006).

Organophosphorus Compounds

In the context of organophosphorus chemistry, the use of Methyl 6-(4-methoxyphenyl)-2-naphthoate derivatives has been explored, contributing to the development of new chemical reactions and compounds (Shabana et al., 1994).

Fluorescence Studies

The interaction of fluorescent probes derived from Methyl 6-(4-methoxyphenyl)-2-naphthoate with biological molecules like Bovine Serum Albumin (BSA) has been studied, illustrating its potential in biochemical and fluorescence applications (Ghosh et al., 2016).

Safety And Hazards

Future Directions

The future directions of “Methyl 6-(4-methoxyphenyl)-2-naphthoate” are not directly available. However, related compounds have been studied for their potential uses in various fields. For instance, a new hybrid compound of chalcone-salicylate has been predicted to have cytotoxic activity potency against breast cancer through ERα inhibition and it presumably can be developed as an anticancer agent candidate8.


Please note that the information provided is based on the available resources and may not be fully accurate or complete. Further research and studies are needed to provide a comprehensive understanding of “Methyl 6-(4-methoxyphenyl)-2-naphthoate”.


properties

IUPAC Name

methyl 6-(4-methoxyphenyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-18-9-7-13(8-10-18)14-3-4-16-12-17(19(20)22-2)6-5-15(16)11-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKKPBJYOHZIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Synthesis routes and methods

Procedure details

Name
substrate
Quantity
0.133 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypf
Quantity
0.003325 mmol
Type
reagent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Milanese, E Gorincioi, M Rajabi, G Vistoli… - Bioorganic …, 2011 - Elsevier
6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid (Adapalene®), a synthetic aromatic retinoid specific for RARβ and RARγ receptors, has been prepared utilizing a Pd/C-mediated …
Number of citations: 19 www.sciencedirect.com
Z Liu, J Xiang - Organic process research & development, 2006 - ACS Publications
Strategies that were adopted during the process development of adapalene to achieve a cost-effective commercial-scale synthesis are described herein. These included (1) the use of …
Number of citations: 50 pubs.acs.org

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